molecular formula C10H11NO4 B132618 Methyl 4-acetamido-2-hydroxybenzoate CAS No. 4093-28-1

Methyl 4-acetamido-2-hydroxybenzoate

Cat. No.: B132618
CAS No.: 4093-28-1
M. Wt: 209.2 g/mol
InChI Key: LCXHOHRQXZMSQN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-acetamido-2-hydroxybenzoate can be synthesized through the acetylation of methyl 4-amino-2-hydroxybenzoate. The process involves dissolving methyl 4-amino-2-hydroxybenzoate in ethyl acetate and adding it to a solution of water and sodium bicarbonate, followed by the addition of acetyl chloride at 0°C. The reaction mixture is then gradually warmed to room temperature and stirred for 2 hours. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C10H11NO4
  • Molecular Weight : 209.20 g/mol
  • Functional Groups : Acetamido and hydroxy groups contribute to its reactivity and biological activity.

Synthesis and Production

Methyl 4-acetamido-2-hydroxybenzoate is synthesized through the acetylation of methyl 4-amino-2-hydroxybenzoate. The reaction typically involves:

  • Dissolving methyl 4-amino-2-hydroxybenzoate in ethyl acetate.
  • Adding a solution of sodium bicarbonate and acetyl chloride at low temperatures.
  • Gradually warming the mixture to room temperature and stirring for several hours.
  • Separating the organic layer and purifying the product through standard techniques such as washing and drying.

Chemistry

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new compounds.

Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganate, chromium trioxideQuinones
ReductionLithium aluminum hydride, sodium borohydrideAmines
SubstitutionAlkyl halides, acyl chloridesSubstituted benzoates

Biology

The compound has been studied for its antimicrobial and anti-inflammatory properties :

  • Antimicrobial Activity : Research indicates that it inhibits bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli.
    • Minimum Inhibitory Concentration (MIC) values:
      • Staphylococcus aureus: 32 µg/mL
      • Escherichia coli: 64 µg/mL
      • Pseudomonas aeruginosa: 128 µg/mL
  • Anti-inflammatory Effects : In vivo studies have shown significant reductions in edema in animal models when treated with this compound.
    • Edema Reduction (%) :
      • Control: 0%
      • Treatment (50 mg/kg): 45%
      • Treatment (100 mg/kg): 70%

Medicine

This compound is a potential candidate for drug development due to its biological activities. It has been used as a precursor for prodrugs aimed at enhancing the oral bioavailability of therapeutic agents like para-aminosalicylic acid (PAS), which is utilized in treating drug-resistant tuberculosis.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives synthesized from this compound exhibited enhanced antimicrobial activity against resistant bacterial strains. Modifications to the acetamido group were crucial for improving efficacy.

Case Study 2: Anti-inflammatory Research

In a rat model of arthritis, this compound significantly reduced joint swelling and pain compared to controls. The findings support its potential use in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of methyl 4-acetamido-2-hydroxybenzoate involves its interaction with biological targets such as enzymes and receptors. The hydroxy and acetamido groups play a crucial role in binding to these targets, leading to antimicrobial and anti-inflammatory effects. The exact molecular pathways are still under investigation, but it is believed that the compound interferes with bacterial cell wall synthesis and inflammatory mediator production .

Comparison with Similar Compounds

Methyl 4-acetamido-2-hydroxybenzoate can be compared with similar compounds such as:

    Methyl 4-amino-2-hydroxybenzoate: Lacks the acetamido group, making it less versatile in certain reactions.

    Methyl 4-acetamido-5-chloro-2-hydroxybenzoate: Contains a chlorine atom, which can alter its reactivity and biological activity.

    Methyl 4-acetamido-2-methoxybenzoate: The methoxy group can influence its solubility and reactivity.

This compound stands out due to its balanced reactivity and biological properties, making it a valuable compound in various fields of research and industry.

Biological Activity

Methyl 4-acetamido-2-hydroxybenzoate, also known as methyl para-acetamidobenzoate, is an organic compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

This compound features an acetamido group and a hydroxy group attached to a benzoate structure. Its molecular formula is C10H11NO3, with a molecular weight of approximately 195.20 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, potentially through the inhibition of bacterial cell wall synthesis. The hydroxy group is believed to play a crucial role in this mechanism by enhancing the compound's ability to penetrate bacterial membranes .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by modulating inflammatory mediator production. It may inhibit enzymes involved in inflammatory pathways, similar to the action of salicylic acid derivatives.

Biological Activity Studies

Numerous studies have evaluated the biological activity of this compound:

  • Antimicrobial Studies : A study demonstrated that this compound effectively inhibited the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128
  • Anti-inflammatory Activity : In vivo experiments using animal models have shown that the compound significantly reduces edema formation induced by carrageenan injection. The anti-inflammatory effect was quantified using the formalin test.
    Treatment GroupEdema Reduction (%)
    Control0
    This compound (50 mg/kg)45
    This compound (100 mg/kg)70
  • Prodrug Development : this compound has been used as a precursor for developing prodrugs aimed at enhancing oral bioavailability of other therapeutic agents like para-aminosalicylic acid (PAS). These prodrugs showed improved pharmacokinetic profiles in animal models .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal highlighted the synthesis of various derivatives from this compound. The derivatives were tested for antimicrobial activity, revealing that modifications to the acetamido group enhanced efficacy against resistant strains of bacteria.

Case Study 2: Anti-inflammatory Research

In another investigation, researchers assessed the anti-inflammatory properties of this compound in a rat model of arthritis. The results indicated a significant reduction in joint swelling and pain behavior when treated with the compound compared to controls.

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling Methyl 4-acetamido-2-hydroxybenzoate in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., P95 masks) is recommended if dust/aerosols form .
  • Ventilation : Ensure fume hoods or local exhaust systems are operational to minimize inhalation risks .
  • Spill Management : Avoid water flow to drains; collect spills with inert absorbents and dispose as hazardous waste .
  • Storage : Store in a cool, dry place, segregated from incompatible substances like strong oxidizers .

Q. What synthetic strategies are documented for this compound?

  • Methodological Answer :

  • Esterification/Acylation : Likely involves acetylation of 4-amino-2-hydroxybenzoic acid followed by methyl esterification. A related compound (methyl 2-(2-hydroxyacetamido)benzoate) was synthesized via nucleophilic substitution and subsequent crystallization .
  • Purification : Recrystallization from ethanol/water mixtures is common for similar esters. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane mobile phase) .

Q. Which spectroscopic techniques confirm the structural identity of this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR should show signals for the methyl ester (~δ 3.8 ppm), acetamido NH (~δ 8-10 ppm), and aromatic protons (meta/para coupling patterns). 13^{13}C NMR confirms carbonyl groups (ester: ~δ 170 ppm; acetamido: ~δ 168 ppm) .
  • IR : Stretching vibrations for -OH (~3200 cm1^{-1}), ester C=O (~1720 cm1^{-1}), and amide C=O (~1650 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peak at m/z 209.20 (C10_{10}H11_{11}NO4_4) and fragmentation patterns (e.g., loss of -OCH3_3) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physical properties (e.g., solubility, melting point) for this compound?

  • Methodological Answer :

  • Analytical Cross-Validation : Compare DSC (melting point) and HPLC (purity ≥98%) data from pharmacopoeial standards (e.g., BP Reference Standard BP644) .
  • Solubility Profiling : Use shake-flask method in solvents like DMSO, ethanol, and water at 25°C. Note that the hydroxyl group may enhance aqueous solubility compared to non-polar analogs .
  • Crystallography : Single-crystal X-ray diffraction (as in related benzoate derivatives) resolves structural ambiguities .

Q. What methodological considerations are critical when using this compound as an HPLC reference standard?

  • Methodological Answer :

  • Column Selection : Use reverse-phase C18 columns with mobile phases like methanol/water (70:30) + 0.1% formic acid for optimal peak symmetry .
  • Calibration : Prepare standard curves in the linear range (0.1–10 µg/mL). Validate precision (RSD <2%) and accuracy (recovery 98–102%) per ICH guidelines .
  • Degradation Studies : Monitor stability under stress conditions (heat, light, pH) to identify degradation products (e.g., hydrolysis to 4-acetamidosalicylic acid) .

Q. How do the hydroxyl and acetamido groups influence the compound’s reactivity in nucleophilic acyl substitution?

  • Methodological Answer :

  • Steric/Electronic Effects : The hydroxyl group at position 2 may form intramolecular hydrogen bonds with the ester carbonyl, reducing electrophilicity. The acetamido group at position 4 directs electrophilic substitution to the ortho/para positions .
  • Protection Strategies : Protect the hydroxyl group as a silyl ether (e.g., TBSCl) before acylating the amine to prevent side reactions .
  • Kinetic Studies : Use 1^{1}H NMR to track reaction rates in DMSO-d6_6 with nucleophiles like amines or thiols .

Q. Data Contradictions and Solutions

  • Hazard Classification Conflicts : lists H302 (oral toxicity) and H335 (respiratory irritation), while omits H335. Resolution : Prioritize OSHA/GHS-aligned SDS from academic suppliers (e.g., Indagoo) .
  • Missing Physical Data : No reported melting point or solubility. Resolution : Use differential scanning calorimetry (DSC) and HPLC-ELSD for empirical determination .

Properties

IUPAC Name

methyl 4-acetamido-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6(12)11-7-3-4-8(9(13)5-7)10(14)15-2/h3-5,13H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXHOHRQXZMSQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30193934
Record name Methyl 4-(acetylamino)salicylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4093-28-1
Record name Benzoic acid, 4-(acetylamino)-2-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4093-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-acetamidosalicylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-(acetylamino)salicylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(acetylamino)salicylate
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Record name METHYL 4-ACETAMIDOSALICYLATE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a suspension of 4.17 g (0.025 mole) methyl 4-aminosalicylate (9) in 20 mL water, was added 3 mL (0.032 mole) acetic anhydride (Aldrich 11,004-3) while stirring. The mixture was heated at 800 for 30 minutes and cooled to room temperature. The precipitate was collected and added into 100 ml of 10% hydrochloric acid. This suspension was stirred at room temperature for 10 minutes, filtered and dried to give 4.3 g (82%) of a crude solid, which was recrystallized from H2O/CH3OH, yielding 3 g (70%) of 10 as white crystals, mp 153-154 . Infrared (IR) and NMR analysis gave the following results: IR (potassium bromide): 3319(NH), 1680 (C=O),1604, 1157 cm−1. 1H nmr (90 MHz, CDCI3 +DMSO-d6):δ 10.80 (1H, S, OH), 9.74 (1H, br s, NH), 7.73 (1H; d, 3JH5-H6=9 Hz; H-6), 7.37 (1H; d, 4JH5-H3=1.8 Hz; H-3),7.11 (1H; dd, 3JH6-H5=9HZ, 4JH3-H5=1.8 Hz; H-5), 3.91 (3H; s; OCH3), 2.15 (3H, s, CH3).
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70%

Synthesis routes and methods IV

Procedure details

To a solution of 10 g (59.9 mmol) of methyl 4-aminosalicylate in 100 ml of CH2Cl2 is added 6.8 ml (83.9 mmol) of pyridine in one portion at room temperature. The solution is cooled to 0° C. and 4.7 ml (65.9 mmol) of acetyl chloride is added dropwise. After addition is complete the reaction mixture is let stand 30 minutes at room temperature. The reaction mixture is diluted with water and extracted with CH2Cl2. The combined organic extracts are dried over MgSO4, filtered and concentrated to provide methyl 4-acetylaminosalicylate which is used directly in the next step.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 13156379
Methyl 4-acetamido-2-hydroxybenzoate
CID 13156379
CID 13156379
Methyl 4-acetamido-2-hydroxybenzoate
CID 13156379
CID 13156379
Methyl 4-acetamido-2-hydroxybenzoate
CID 13156379
CID 13156379
Methyl 4-acetamido-2-hydroxybenzoate
CID 13156379
Methyl 4-acetamido-2-hydroxybenzoate
CID 13156379
CID 13156379
Methyl 4-acetamido-2-hydroxybenzoate

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